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molecular formula C12H10Cl2Si B042835 Dichlorodiphenylsilane CAS No. 80-10-4

Dichlorodiphenylsilane

Cat. No. B042835
M. Wt: 253.19 g/mol
InChI Key: OSXYHAQZDCICNX-UHFFFAOYSA-N
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Patent
US04158010

Procedure details

Into a 3-necked flask equipped with a stirrer, reflux condenser and a gas conduit, is introduced over a period of 5 minutes with constant agitation and at room temperature, 2-liters [measured at 20° C. and 720 mm Hg (abs.) and thus 0.94 percent based on the total weight of the silanes used], of gaseous hydrogen chloride, into a mixture consisting of 253 grams (1 mol) of diphenyldichlorosilane, 88 grams (1 mol) of tetramethylsilane, 3 grams of trichlorosilane and 3 grams diethylaluminum chloride. Stirring is continued for an additional 4 hours while the mixture is heated under reflux. Fractional distillation yields 30 grams of trimethylchlorosilane, 35 grams of phenyldimethylchlorosilane, 80 grams of diphenylmethylchlorosilane and 74 grams of triphenylchlorosilane.
[Compound]
Name
silanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
253 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([Si:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)([Cl:10])[Cl:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[SiH:18]([Cl:20])Cl.[Cl-].[CH2:22]([Al+][CH2:25][CH3:26])C>>[CH3:22][Si:8]([CH3:11])([CH3:2])[Cl:9].[C:11]1([Si:8]([CH3:2])([CH3:22])[Cl:10])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1.[C:25]1([CH:26]([SiH2:18][Cl:20])[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1.[C:11]1([Si:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)([C:26]2[CH:25]=[CH:4][CH:3]=[CH:2][CH:7]=2)[Cl:9])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4|

Inputs

Step One
Name
silanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
253 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Five
Name
Quantity
3 g
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3-necked flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
a gas conduit, is introduced over a period of 5 minutes with constant agitation and at room temperature
Duration
5 min
CUSTOM
Type
CUSTOM
Details
measured at 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
Name
Type
product
Smiles
C1(=CC=CC=C1)[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)[SiH2]Cl
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
Name
Type
product
Smiles
C1(=CC=CC=C1)[Si](Cl)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04158010

Procedure details

Into a 3-necked flask equipped with a stirrer, reflux condenser and a gas conduit, is introduced over a period of 5 minutes with constant agitation and at room temperature, 2-liters [measured at 20° C. and 720 mm Hg (abs.) and thus 0.94 percent based on the total weight of the silanes used], of gaseous hydrogen chloride, into a mixture consisting of 253 grams (1 mol) of diphenyldichlorosilane, 88 grams (1 mol) of tetramethylsilane, 3 grams of trichlorosilane and 3 grams diethylaluminum chloride. Stirring is continued for an additional 4 hours while the mixture is heated under reflux. Fractional distillation yields 30 grams of trimethylchlorosilane, 35 grams of phenyldimethylchlorosilane, 80 grams of diphenylmethylchlorosilane and 74 grams of triphenylchlorosilane.
[Compound]
Name
silanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
253 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([Si:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)([Cl:10])[Cl:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[SiH:18]([Cl:20])Cl.[Cl-].[CH2:22]([Al+][CH2:25][CH3:26])C>>[CH3:22][Si:8]([CH3:11])([CH3:2])[Cl:9].[C:11]1([Si:8]([CH3:2])([CH3:22])[Cl:10])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1.[C:25]1([CH:26]([SiH2:18][Cl:20])[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1.[C:11]1([Si:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)([C:26]2[CH:25]=[CH:4][CH:3]=[CH:2][CH:7]=2)[Cl:9])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4|

Inputs

Step One
Name
silanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
253 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Five
Name
Quantity
3 g
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3-necked flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
a gas conduit, is introduced over a period of 5 minutes with constant agitation and at room temperature
Duration
5 min
CUSTOM
Type
CUSTOM
Details
measured at 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
Name
Type
product
Smiles
C1(=CC=CC=C1)[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)[SiH2]Cl
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
Name
Type
product
Smiles
C1(=CC=CC=C1)[Si](Cl)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04158010

Procedure details

Into a 3-necked flask equipped with a stirrer, reflux condenser and a gas conduit, is introduced over a period of 5 minutes with constant agitation and at room temperature, 2-liters [measured at 20° C. and 720 mm Hg (abs.) and thus 0.94 percent based on the total weight of the silanes used], of gaseous hydrogen chloride, into a mixture consisting of 253 grams (1 mol) of diphenyldichlorosilane, 88 grams (1 mol) of tetramethylsilane, 3 grams of trichlorosilane and 3 grams diethylaluminum chloride. Stirring is continued for an additional 4 hours while the mixture is heated under reflux. Fractional distillation yields 30 grams of trimethylchlorosilane, 35 grams of phenyldimethylchlorosilane, 80 grams of diphenylmethylchlorosilane and 74 grams of triphenylchlorosilane.
[Compound]
Name
silanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
253 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([Si:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)([Cl:10])[Cl:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[SiH:18]([Cl:20])Cl.[Cl-].[CH2:22]([Al+][CH2:25][CH3:26])C>>[CH3:22][Si:8]([CH3:11])([CH3:2])[Cl:9].[C:11]1([Si:8]([CH3:2])([CH3:22])[Cl:10])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1.[C:25]1([CH:26]([SiH2:18][Cl:20])[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1.[C:11]1([Si:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)([C:26]2[CH:25]=[CH:4][CH:3]=[CH:2][CH:7]=2)[Cl:9])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4|

Inputs

Step One
Name
silanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
253 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Five
Name
Quantity
3 g
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3-necked flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
a gas conduit, is introduced over a period of 5 minutes with constant agitation and at room temperature
Duration
5 min
CUSTOM
Type
CUSTOM
Details
measured at 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
Name
Type
product
Smiles
C1(=CC=CC=C1)[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)[SiH2]Cl
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
Name
Type
product
Smiles
C1(=CC=CC=C1)[Si](Cl)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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